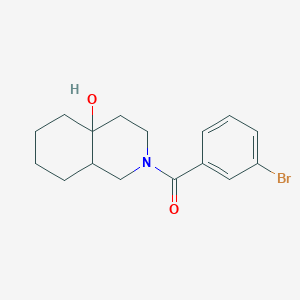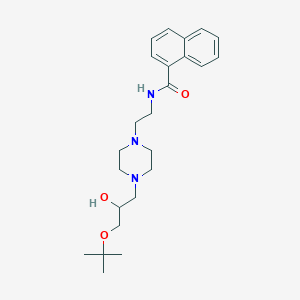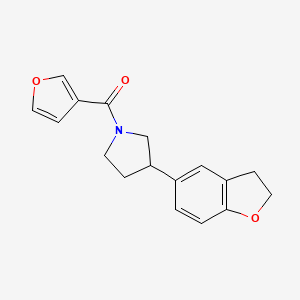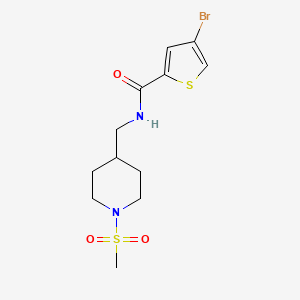
(3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone, also known as BRD-9424, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
(3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4), which plays a role in the regulation of gene expression. By inhibiting BRD4, this compound prevents the expression of genes that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, this compound has been found to have anti-inflammatory effects. It has been shown to inhibit the production of cytokines, which are proteins that play a role in the immune response. This suggests that this compound may have potential therapeutic applications in inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone in lab experiments is its specificity for BRD4. This makes it a useful tool for studying the role of BRD4 in cancer and other diseases. However, one limitation is that it is not yet clear whether this compound has any off-target effects that could affect the interpretation of experimental results.
Future Directions
There are several potential future directions for research on (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone. One area of interest is the development of combination therapies that include this compound and other anti-cancer drugs. Another area of interest is the investigation of the anti-inflammatory effects of this compound in animal models of inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Conclusion
This compound is a chemical compound with potential therapeutic applications in cancer treatment and inflammatory diseases. Its specificity for BRD4 makes it a useful tool for studying the role of this protein in disease. However, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for clinical use.
Synthesis Methods
The synthesis of (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone involves the reaction of 3-bromobenzaldehyde with octahydroisoquinoline in the presence of a base, followed by a reduction step using sodium borohydride. The final product is obtained through a cyclization reaction using trifluoroacetic acid.
Scientific Research Applications
(3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone has been found to have potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, specifically in breast cancer and acute myeloid leukemia. Additionally, it has been found to sensitize cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.
properties
IUPAC Name |
(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(3-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c17-14-6-3-4-12(10-14)15(19)18-9-8-16(20)7-2-1-5-13(16)11-18/h3-4,6,10,13,20H,1-2,5,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMYYFNKNKBUAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCN(CC2C1)C(=O)C3=CC(=CC=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2497933.png)

![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B2497935.png)
![5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2497936.png)
![9-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2497938.png)
![3-methyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2497940.png)
![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2497942.png)
![ethyl 4-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2497943.png)

![ethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2497948.png)
![N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2497949.png)